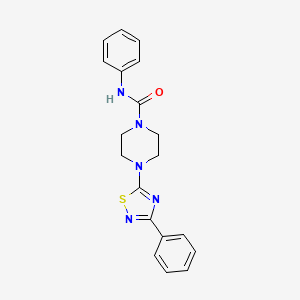
JNJ-1661010
Übersicht
Beschreibung
JNJ-1661010 ist ein potenter und selektiver Inhibitor der Fettsäureamidhydrolase (FAAH), eines Enzyms, das am Abbau von Endocannabinoiden wie Anandamid beteiligt ist. Diese Verbindung wurde ursprünglich von Johnson & Johnson Pharmaceutical Research & Development LLC für potenzielle therapeutische Anwendungen bei der Behandlung von Schmerzen und anderen Erkrankungen des Nervensystems entwickelt .
Wissenschaftliche Forschungsanwendungen
JNJ-1661010 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Werkzeug zur Untersuchung der Rolle von FAAH im Stoffwechsel von Endocannabinoiden und anderen bioaktiven Lipiden verwendet.
Biologie: this compound wird verwendet, um die physiologischen und pathologischen Rollen von FAAH in verschiedenen biologischen Prozessen wie synaptischer Regulation, Schmerz und Entzündung zu untersuchen.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Schmerzen und anderen Erkrankungen des Nervensystems, indem sie FAAH inhibiert und den Spiegel von Endocannabinoiden erhöht.
Industrie: This compound wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf FAAH abzielen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv FAAH inhibiert, ein Enzym, das für die Hydrolyse von Endocannabinoiden wie Anandamid verantwortlich ist. Durch die Hemmung von FAAH erhöht this compound den Spiegel von Endocannabinoiden, die verschiedene physiologische Prozesse modulieren können, darunter Schmerzempfindung, Entzündung und synaptische Übertragung. Die Verbindung weist eine hohe Selektivität für FAAH-1 gegenüber FAAH-2 auf, was sie zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Enzyme macht .
Wirkmechanismus
JNJ-1661010 exerts its effects by selectively inhibiting FAAH, an enzyme responsible for the hydrolysis of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can modulate various physiological processes, including pain perception, inflammation, and synaptic transmission. The compound has a high selectivity for FAAH-1 over FAAH-2, making it a valuable tool for studying the specific roles of these enzymes .
Biochemische Analyse
Biochemical Properties
JNJ-1661010 interacts with the FAAH enzyme, an integral membrane enzyme within the amidase-signature family . It inhibits FAAH by covalently binding to the active site of the enzyme through the cleavage of the urea functionality, generating aniline and a FAAH-piperazinyl carbamate . This inhibition is reversible through the hydrolysis of the carbamate, leading to the release of the piperazinyl fragment and the restoration of enzymatic functionality of FAAH .
Cellular Effects
The effects of this compound on cells are primarily mediated through its inhibition of FAAH. By inhibiting FAAH, this compound increases the levels of endogenous biologically active lipids, which are involved in a variety of physiological and pathological processes, including synaptic regulation, regulation of sleep and feeding, locomotor activity, pain, and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of FAAH, leading to the inhibition of the enzyme . This results in an increase in the levels of endogenous biologically active lipids, which can then exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to dose-dependently increase the levels of arachidonoyl ethanolamide, oleoyl ethanolamide, and palmitoyl ethanolamide in the rat brain . The compound also attenuates tactile allodynia in the rat mild thermal injury model of acute tissue damage and in the rat spinal nerve ligation model of neuropathic pain .
Dosage Effects in Animal Models
In animal models, this compound has been shown to diminish thermal hyperalgesia in the inflammatory rat carrageenan paw model when administered at a dosage of 50 mg/kg . The compound has a half-life of 35 minutes, a clearance rate of 0.032 mL/min/kg, and a maximum concentration of 1.58 μM for rats when administered at a dosage of 10 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathways of endogenous biologically active lipids. By inhibiting FAAH, it increases the levels of these lipids, which can then interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound can cross the blood-brain barrier, suggesting that it may be distributed throughout the body .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that it can reach various compartments and organelles within cells .
Vorbereitungsmethoden
Die Synthese von JNJ-1661010 umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Reaktionen synthetisiert, die die Kupplung verschiedener aromatischer und heterocyclischer Verbindungen umfassen.
Funktionalisierung: Die Kernstruktur wird dann mit spezifischen Gruppen funktionalisiert, um ihre Aktivität und Selektivität als FAAH-Inhibitor zu verbessern.
Reinigung: Die endgültige Verbindung wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen
Analyse Chemischer Reaktionen
JNJ-1661010 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen beinhalten können.
Reduktion: Reduktionsreaktionen umfassen die Addition von Wasserstoffatomen oder die Entfernung von Sauerstoffatomen.
Substitution: Substitutionsreaktionen umfassen den Austausch einer funktionellen Gruppe gegen eine andere. .
Vergleich Mit ähnlichen Verbindungen
JNJ-1661010 ist einzigartig in seiner hohen Selektivität für FAAH-1 gegenüber FAAH-2 und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Ähnliche Verbindungen umfassen:
URB597: Ein weiterer FAAH-Inhibitor mit einer anderen chemischen Struktur und einem anderen Selektivitätsprofil.
PF-04457845: Ein hochspezifischer FAAH-Inhibitor mit potenziellen therapeutischen Anwendungen bei Schmerzen und Entzündungen.
AM3506: Ein FAAH-Inhibitor mit einem anderen Wirkmechanismus und pharmakokinetischen Eigenschaften .
Eigenschaften
IUPAC Name |
N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-18(20-16-9-5-2-6-10-16)23-11-13-24(14-12-23)19-21-17(22-26-19)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOSTKQCZEAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384599 | |
| Record name | JNJ 1661010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681136-29-8 | |
| Record name | JNJ-1661010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681136298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ 1661010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-1661010 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62521S57AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
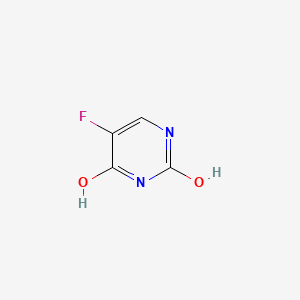
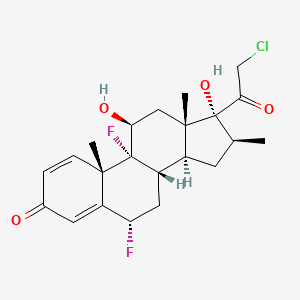
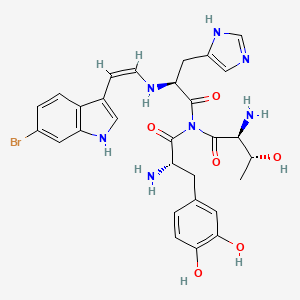
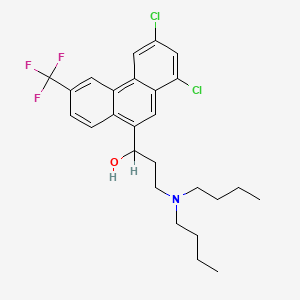
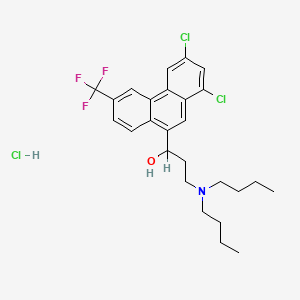
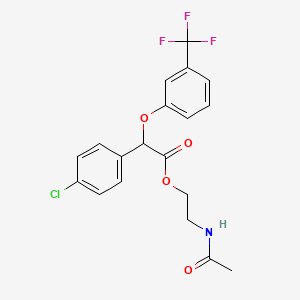
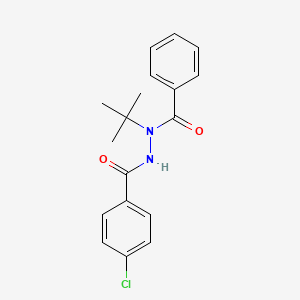
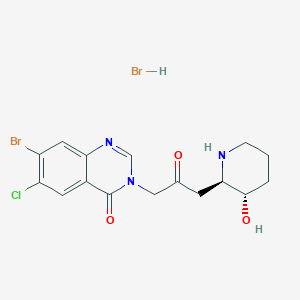
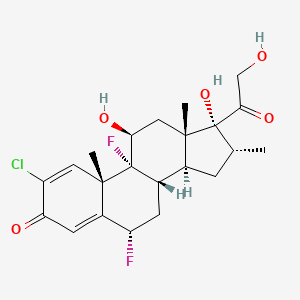
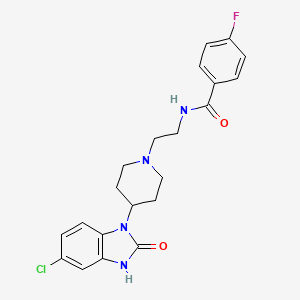
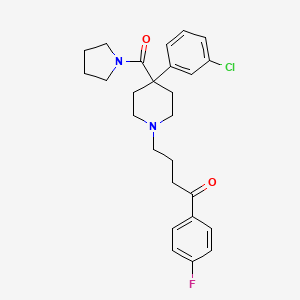
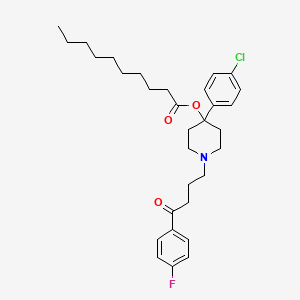
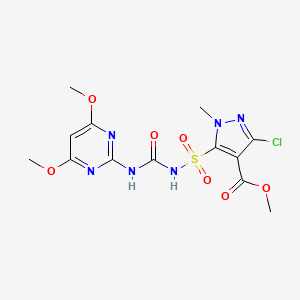
![3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid](/img/structure/B1672935.png)
